3-Ethoxyphenyl chloroformate
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Overview
Description
3-Ethoxyphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. This compound is used as a reagent in organic synthesis, particularly for introducing the ethoxycarbonyl group into various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxyphenyl chloroformate can be synthesized through the reaction of 3-ethoxyphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of phosgene, a highly toxic gas, necessitates stringent safety measures .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Used in the presence of a base to absorb the HCl produced.
Alcohols: React under basic conditions to form carbonate esters.
Carboxylic Acids: React to form mixed anhydrides, typically in the presence of a base.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
3-Ethoxyphenyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-ethoxyphenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive and can be attacked by nucleophiles such as amines, alcohols, and carboxylic acids. This results in the formation of carbamates, carbonate esters, and mixed anhydrides, respectively . The reaction typically proceeds via a substitution nucleophilic internal mechanism .
Comparison with Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Isopropyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
Comparison: 3-Ethoxyphenyl chloroformate is unique due to the presence of the ethoxy group attached to the aromatic ring. This structural feature imparts distinct reactivity and properties compared to other chloroformates. For example, methyl and ethyl chloroformates are simpler and more volatile, while benzyl and phenyl chloroformates are more stable due to the aromatic ring .
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3-ethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-7-4-3-5-8(6-7)13-9(10)11/h3-6H,2H2,1H3 |
InChI Key |
FZHFXKRTEZJGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC(=O)Cl |
Origin of Product |
United States |
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